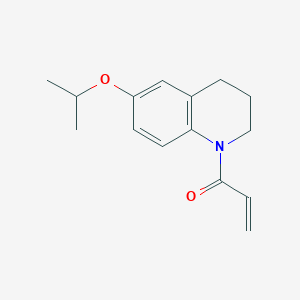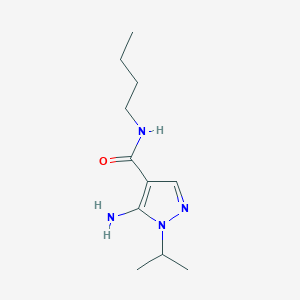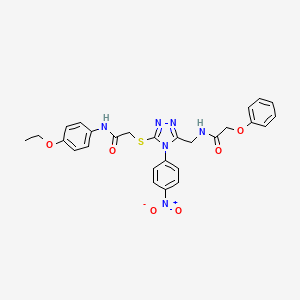![molecular formula C9H6Br2ClN3 B2725626 3,5-Dibromo-1-[(2-chlorophenyl)methyl]-1H-1,2,4-triazole CAS No. 917219-31-9](/img/structure/B2725626.png)
3,5-Dibromo-1-[(2-chlorophenyl)methyl]-1H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dibromo-1-[(2-chlorophenyl)methyl]-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with bromine atoms at the 3 and 5 positions and a 2-chlorobenzyl group at the 1 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-1-[(2-chlorophenyl)methyl]-1H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound.
Bromination: The triazole ring is then brominated at the 3 and 5 positions using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Substitution with 2-Chlorobenzyl Group: The final step involves the substitution of the hydrogen atom at the 1 position of the triazole ring with a 2-chlorobenzyl group. This can be achieved through a nucleophilic substitution reaction using 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
3,5-Dibromo-1-[(2-chlorophenyl)methyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 3 and 5 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: The triazole ring can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, bases like potassium carbonate, solvents such as dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents such as toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted triazoles, while coupling reactions can produce biaryl or heteroaryl compounds.
科学研究应用
3,5-Dibromo-1-[(2-chlorophenyl)methyl]-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes involving triazole-containing compounds.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various applications.
作用机制
The mechanism of action of 3,5-Dibromo-1-[(2-chlorophenyl)methyl]-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.
相似化合物的比较
Similar Compounds
3,5-dibromo-1H-1,2,4-triazole: Lacks the 2-chlorobenzyl group, making it less hydrophobic and potentially less active in certain biological contexts.
1-(2-chlorobenzyl)-1H-1,2,4-triazole: Lacks the bromine atoms, which may affect its reactivity and binding properties.
3,5-dichloro-1-(2-chlorobenzyl)-1H-1,2,4-triazole: Substitutes chlorine for bromine, which can alter the compound’s electronic properties and reactivity.
Uniqueness
3,5-Dibromo-1-[(2-chlorophenyl)methyl]-1H-1,2,4-triazole is unique due to the presence of both bromine atoms and the 2-chlorobenzyl group. This combination of substituents can enhance the compound’s reactivity and binding affinity, making it a valuable scaffold for the development of new chemical entities.
属性
IUPAC Name |
3,5-dibromo-1-[(2-chlorophenyl)methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2ClN3/c10-8-13-9(11)15(14-8)5-6-3-1-2-4-7(6)12/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMTUHZERQICOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=NC(=N2)Br)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(3-ethoxyphenyl)methyl]-4-phenyl-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2725543.png)
![2-[(2-Phenylphenyl)methyl]piperidine;hydrochloride](/img/structure/B2725545.png)



![methyl 5-{[3-(4-chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]methyl}furan-2-carboxylate](/img/structure/B2725556.png)


![N-(1-cyano-1-cyclopropylethyl)-2-[(2,5-dimethylphenyl)amino]acetamide](/img/structure/B2725560.png)

![2-Amino-2-[3-chloro-5-(trifluoromethyl)phenyl]acetic acid;hydrochloride](/img/structure/B2725563.png)
![[1-(2-Methylbenzoyl)piperidin-3-yl]methanol](/img/structure/B2725564.png)
![potassium 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B2725565.png)
![diethyl [(1E)-1-cyano-2-[5-(2,5-dichlorophenyl)furan-2-yl]eth-1-en-1-yl]phosphonate](/img/structure/B2725566.png)
